

# Evidence for Hospitalization Reduction: Quantitative Data

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## Compound Focus: Trilaciclib

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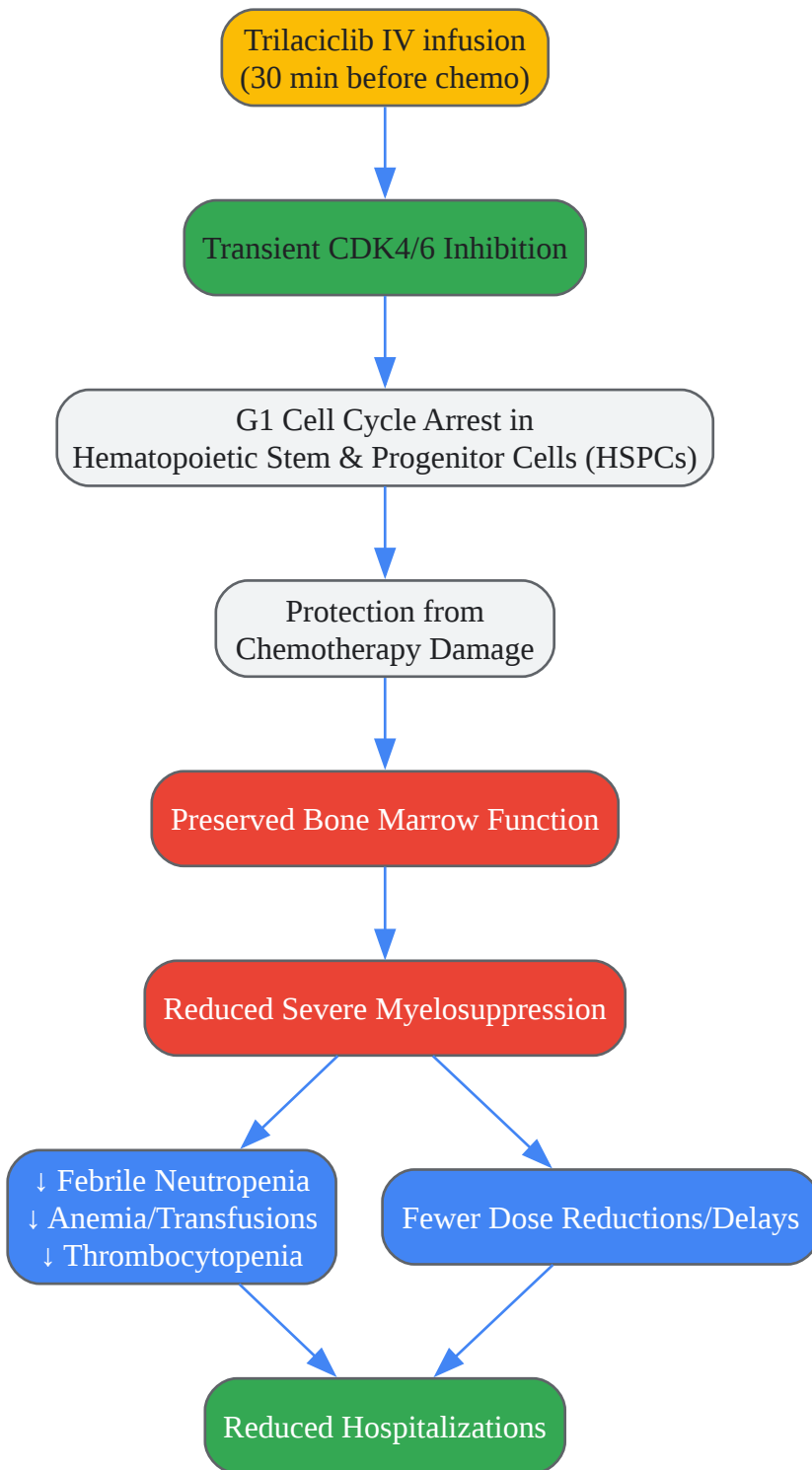
The table below summarizes real-world evidence and clinical trial data on how **trilaciclib** reduces healthcare resource utilization, including hospitalizations.

Study / Data Source	Study Design & Population	Key Findings on Hospitalizations & Myelosuppression
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| **Gajra et al. (2023 ASCO Quality Care)** [1] [2] | Retrospective RWD (EMOL Health database); matched cohorts of ES-SCLC patients (**Trilaciclib**: n=77, Comparison: n=77). | • **51% reduction** in odds of all-cause hospitalization (not statistically significant). • **70%, 90%, and 96%** reduced odds of grade  $\geq 3$  myelosuppression in  $\geq 1$ ,  $\geq 2$ , and 3 lineages, respectively (all statistically significant). || **Huang et al. (2023 ASCO Quality Care)** [1] [2] | Retrospective RWD (Medicare & Inovalon claims); ES-SCLC patients (**Trilaciclib**: n=132, Non-**trilaciclib**: n=11,940). | • Lower all-cause hospitalization rate per patient per month (**0.14 vs. 0.19**;  $p < 0.01$ ). • Lower likelihood of hospitalization within 90 days of chemo initiation (**21.2% vs. 32.1%**;  $p < 0.01$ ). • **84.1%** 6-month survival rate (**trilaciclib**) vs. **72.3%** (non-**trilaciclib**). || **Ferrarotto et al. (Pooled Analysis)** [3] | Pooled data from 3 randomized, placebo-controlled Phase II trials (**Trilaciclib**: n=123, Placebo: n=119). | • Significantly fewer patients with hospitalizations due to chemo-induced myelosuppression or sepsis (**4.1% vs. 13.6%**;  $p = 0.0088$ ). || **Recent Real-World Study (2025)** [4] | Single-center, retrospective study in China; matched ES-SCLC patients (**Trilaciclib**: n=90, Control: n=90). | • **Significantly lower hospitalization rates** due to myelosuppression in the **trilaciclib** group ( $P < 0.01$ ). • Lower incidence of febrile neutropenia and reduced use of supportive care (G-CSF, transfusions). |

## Mechanism of Action: From Bone Marrow Protection to Reduced Hospitalizations

**Trilaciclib** reduces hospitalizations through a proactive, mechanism-based approach to protecting the bone marrow. The following diagram illustrates this causal pathway.



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## Experimental Protocols for Key Studies

For scientists designing future studies, here are the core methodologies from the pivotal research.

- **Study Reference:** Pooled Analysis of Three Phase II Trials (G1T28-02, G1T28-05, G1T28-03) [5] [3]
  - **Intervention: Trilaciclib** (240 mg/m<sup>2</sup>) or placebo administered via IV infusion over 30 minutes, within 4 hours prior to chemotherapy on each day of chemotherapy administration.
  - **Chemotherapy Regimens:**
    - **First-line:** Carboplatin/Etoposide (with or without Atezolizumab) for up to 4 cycles.
    - **Later-line:** Topotecan.
  - **Primary Endpoints:** Incidence and duration of Severe Neutropenia (SN; Grade 4).
  - **Key Secondary/Exploratory Endpoints:**
    - Supportive care interventions: Use of Granulocyte Colony-Stimulating Factor (G-CSF), Red Blood Cell (RBC) transfusions (on/after week 5), and Erythropoiesis-Stimulating Agents (ESAs).
    - Hospitalizations: Specifically those due to chemotherapy-induced myelosuppression or sepsis.
  - **Data Collection:** Events were collected and analyzed over the first 4 cycles of treatment.
- **Study Reference:** Real-World Retrospective Study (Gajra et al.) [1]
  - **Data Source:** Electronic Medical Records (EMRs) from the EMOL Health database, covering over 500 U.S. community oncology practices.
  - **Cohort Definition:**
    - **Exposed Cohort:** ES-SCLC patients who received at least one dose of **trilaciclib** prior to chemotherapy.
    - **Comparison Cohort:** Patients with ES-SCLC who did not receive **trilaciclib**, matched to the exposed cohort based on key baseline characteristics.
  - **Outcome Measures:**
    - **Myelosuppression:** Incidence of grade  $\geq 3$  hematologic adverse events (HAEs) in one, two, or three lineages (neutropenia, anemia, thrombocytopenia).
    - **Healthcare Resource Utilization (HRU):** All-cause hospitalization, and use of G-CSF, RBC transfusions, and ESAs.
  - **Statistical Analysis:** Descriptive analyses and adjusted analyses (e.g., logistic regression) to evaluate the odds of outcomes between the matched cohorts.

## Key Considerations for Researchers & Clinicians

- **Patient Selection:** Evidence supports the use of **trilaciclib** in all patients with ES-SCLC scheduled for platinum/etoposide or topotecan-based chemotherapy, regardless of age or baseline risk factors,

as all patients face a similar risk of myelosuppression [1] [2].

- **Impact on Chemotherapy Administration:** Patients receiving **trilaciclib** experience significantly fewer chemotherapy dose reductions and delays. This allows for greater relative dose intensity and more consistent treatment, which is a hypothesized contributor to the observed trend in improved survival [5] [4].
- **Safety and Tolerability: Trilaciclib's** safety profile is generally manageable. The most common side effects include fatigue, headache, and transient elevations in liver enzymes. Serious but rare adverse events include infusion site reactions, hypersensitivity, and interstitial lung disease [6] [7] [8].

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